Dodecylsuccinic acid

Description

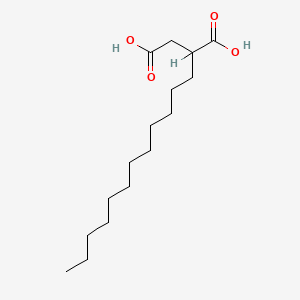

Structure

3D Structure

Properties

IUPAC Name |

2-dodecylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18/h14H,2-13H2,1H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLAXZGYLWOGCBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963396 | |

| Record name | 2-Dodecylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-95-8 | |

| Record name | 2-Dodecylbutanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dodecylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dodecylsuccinic Acid: Chemical Structure, Properties, and Applications

Abstract

Dodecylsuccinic acid (DDSA), and its closely related precursor dodecenylsuccinic acid, is a C16 dicarboxylic acid distinguished by a twelve-carbon alkyl/alkenyl chain attached to a succinic acid head.[1] This amphiphilic molecular architecture, featuring a pronounced hydrophobic tail and a polar, hydrophilic head, underpins its utility across a diverse range of industrial and research applications.[1][2] Primarily recognized for its efficacy as a corrosion inhibitor in lubricants and metalworking fluids, DDSA also functions as a surfactant, emulsifier, and a chemical intermediate.[2][3][][5] While not a direct therapeutic agent, its anhydride form is a critical reagent for the hydrophobic modification of biopolymers, creating sophisticated drug delivery vehicles.[1][6] This guide provides a comprehensive technical overview of DDSA, elucidating its chemical structure, physicochemical properties, synthesis, and key mechanisms of action for professionals in research and development.

Chemical Structure and Isomerism

The fundamental structure of DDSA consists of a succinic acid moiety, a four-carbon dicarboxylic acid, substituted with a twelve-carbon dodecyl (or dodecenyl) group. This structure imparts an amphiphilic character, which is the cornerstone of its functionality.

-

Molecular Formula: C₁₆H₂₈O₄[3]

-

IUPAC Name: 2-dodecen-1-ylsuccinic acid[3]

-

CAS Registry Number: 29658-97-7[3]

The causality behind its surface-active properties lies in this duality: the long, nonpolar dodecenyl tail exhibits strong van der Waals interactions with hydrophobic substances like oils, while the polar dicarboxylic acid head can engage in hydrogen bonding and dipole-dipole interactions with aqueous or polar environments and metal surfaces.[1]

Structural Isomerism

Dodecenylsuccinic anhydride, the precursor to DDSA, typically exists as a mixture of isomers, which consequently affects the structure of the resulting acid. The position of the double bond in the C12 chain and the point of attachment to the succinic acid ring can vary. The two primary isomeric forms are the straight-chain (linear) and branched-chain types.[7] These structural variations can influence physical properties such as viscosity and reactivity, which is a critical consideration for formulation scientists choosing a specific grade for an application like epoxy curing or biopolymer modification.[1][7]

Caption: General chemical structure of Dodecylsuccinic Acid.

Physicochemical Properties

The physical and chemical properties of DDSA are critical for its handling, formulation, and application. These properties are summarized in the table below. The high boiling point and flash point are indicative of a stable molecule suitable for high-temperature applications such as in lubricants. Its poor water solubility and significant lipophilicity (indicated by the XLogP3-AA value) are expected given the long hydrocarbon chain and dictate its use in oil-based systems.[1][6]

| Property | Value | Reference(s) |

| Appearance | Viscous, clear yellow to red-brown liquid | [1][5] |

| Molecular Weight | 284.39 g/mol | [1][3] |

| Density | 1.03 g/cm³ | [6] |

| Boiling Point | 407.2 °C at 760 mmHg | [1][6] |

| Flash Point | 214.2 °C | [1][5] |

| Water Solubility | Poor | [1] |

| XLogP3-AA | 5.1 | [3][6] |

| Acid Value | 235-395 mgKOH/g | [5] |

| Refractive Index | 1.486 | [1][6] |

Synthesis and Characterization

DDSA is not typically synthesized directly but is instead produced via the hydrolysis of its precursor, Dodecenylsuccinic Anhydride (DDSA anhydride).[1] This two-step industrial process is efficient and begins with an "ene" reaction.

Synthesis Workflow

-

Step 1: Anhydride Formation: The process commences with an "ene" reaction between maleic anhydride and a C12 olefin, such as 1-dodecene or polyisobutylene, at elevated temperatures.[1][7] This reaction forms the cyclic Dodecenylsuccinic Anhydride.

-

Step 2: Hydrolysis: The resulting anhydride is then hydrolyzed. This is a straightforward ring-opening reaction, typically achieved by refluxing with water, which opens the anhydride ring to form the two carboxylic acid groups of DDSA.[1] The use of a cyclic anhydride precursor is advantageous as it avoids the formation of organic acid by-products.[8]

Caption: Industrial synthesis workflow for Dodecylsuccinic Acid.

Spectroscopic Characterization

Confirmation of the successful synthesis and purity assessment of DDSA relies on standard analytical techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The primary diagnostic peaks for DDSA would include a broad O-H stretch from the carboxylic acid groups around 3000 cm⁻¹, a strong C=O (carbonyl) stretch around 1700-1725 cm⁻¹, and multiple C-H stretching and bending vibrations from the long alkyl chain between 2850-2960 cm⁻¹ and 1375-1465 cm⁻¹, respectively. The disappearance of the characteristic anhydride C=O stretching peaks (typically two bands around 1780 and 1850 cm⁻¹) confirms complete hydrolysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the protons on the alkyl chain, typically in the 0.8-1.6 ppm range, and signals for the protons on the succinic acid backbone. ¹³C NMR would definitively show the presence of two carboxyl carbons (around 170-180 ppm) and the various carbons of the C12 alkyl chain.

Key Applications and Mechanisms of Action

The unique amphiphilic structure of DDSA is the primary driver of its utility in diverse applications.

Corrosion Inhibition

DDSA is an exceptionally effective organic corrosion inhibitor, particularly for iron and steel, and is a key component in rust-preventive oils, turbine oils, and metalworking fluids.[5][6][9]

-

Mechanism of Action: The causality of its inhibitive effect is its ability to form a dense, uniform, and strongly adsorbed protective film on the metal surface.[5][6] The polar carboxylic acid "heads" chemisorb onto the metal, creating a well-anchored initial layer. The long, hydrophobic dodecyl "tails" then orient themselves away from the surface, forming a tightly packed nonpolar barrier. This barrier effectively blocks corrosive agents like oxygen and water from reaching the metal substrate, thereby preventing the electrochemical reactions that lead to oxidation and rust.[6]

Caption: DDSA molecules forming a protective hydrophobic barrier on a metal surface.

Surfactant and Emulsifier

The inherent amphiphilic nature of DDSA makes it an effective surfactant and emulsifier.[2][] It can position itself at oil-water interfaces, reducing surface tension and allowing for the formation of stable emulsions. This property is valuable in formulations like metalworking fluids, which are often oil-in-water emulsions, as well as in industrial cleaners and detergents.[][10]

Role in Drug Delivery Systems

While DDSA itself is not a drug, its anhydride precursor is a powerful tool for drug development professionals. Dodecenylsuccinic anhydride (DDSA anhydride) is used to hydrophobically modify hydrophilic biopolymers like chitosan, starch, and agarose.[1][6][8]

-

Causality and Mechanism: The anhydride group readily reacts with hydroxyl (-OH) or amine (-NH₂) groups on the biopolymer backbone via an esterification or amidation reaction.[8] This covalent attachment of the C12 dodecenyl chain imparts significant hydrophobic character to the otherwise water-soluble polymer. The resulting modified biopolymer can self-assemble into micelles or nanoparticles capable of encapsulating poorly water-soluble (hydrophobic) drugs. A study demonstrated that agarose modified with DDSA could encapsulate docosahexaenoic acid (DHA) with high efficiency (65-85%) and provide controlled release.[6] This strategy enhances the solubility, stability, and bioavailability of therapeutic agents, making it a key technology in advanced drug delivery.[11]

Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis and functional evaluation of DDSA in a laboratory setting.

Protocol: Synthesis of Dodecylsuccinic Acid via Hydrolysis

-

Objective: To synthesize DDSA from its commercially available anhydride precursor.

-

Methodology:

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Dodecenylsuccinic Anhydride (1.0 eq).

-

Solvent Addition: Add deionized water (10-20 volumes, e.g., 10-20 mL per gram of anhydride).

-

Reaction: Heat the mixture to reflux (100 °C) with vigorous stirring. The causality for heating is to provide the activation energy for the hydrolysis reaction and ensure the anhydride, which is a viscous liquid, is well-dispersed.

-

Monitoring: Maintain reflux for 2-4 hours. The reaction can be monitored by FTIR by taking small aliquots and observing the disappearance of the anhydride peaks (~1780, 1850 cm⁻¹) and the appearance of the broad carboxylic acid O-H peak.

-

Workup: After cooling to room temperature, the product can be extracted with a water-immiscible organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield DDSA as a viscous oil.

-

-

Validation: The final product should be characterized by FTIR and NMR to confirm the structure as described in Section 3.2.

Protocol: Evaluation of Corrosion Inhibition (Weight Loss Method)

-

Objective: To quantify the corrosion inhibition efficiency of DDSA on mild steel.

-

Methodology:

-

Coupon Preparation: Prepare pre-weighed and polished mild steel coupons of a known surface area.

-

Solution Preparation: Prepare a corrosive medium (e.g., 1M HCl or 3.5% NaCl solution). Prepare a second batch of the same medium containing a specific concentration of DDSA (e.g., 200 ppm).

-

Immersion: Immerse one coupon in the blank corrosive solution and another in the inhibitor-containing solution. The causality for using a blank is to establish a baseline corrosion rate for comparison.

-

Exposure: Leave the coupons immersed for a set period (e.g., 24 hours) at a constant temperature.

-

Analysis: After the immersion period, remove the coupons, clean them according to standard procedures (e.g., using Clarke's solution), dry them, and re-weigh them.

-

Calculation: Calculate the corrosion rate (CR) and the Inhibition Efficiency (IE%) using the following formulas:

-

CR = (Weight Loss) / (Surface Area × Time)

-

IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

-

-

-

Validation: A high IE% value (typically >90%) validates the efficacy of DDSA as a corrosion inhibitor under the tested conditions. The experiment should be run in triplicate for statistical validity.

Safety and Environmental Considerations

According to aggregated GHS data, DDSA is classified as causing serious eye damage (H318) and being harmful to aquatic life with long-lasting effects (H412).[3] Therefore, appropriate personal protective equipment, including safety goggles and gloves, should be used when handling the chemical. While some sources suggest it may have low toxicity and potential for biodegradability, its aquatic toxicity necessitates responsible disposal and prevention of release into waterways.[2]

Conclusion

Dodecylsuccinic acid is a multifunctional molecule whose value is derived directly from its amphiphilic chemical structure. Its primary role as a corrosion inhibitor is mechanistically well-understood and field-proven in demanding industrial applications.[5][6] For drug development professionals, the true potential lies in the use of its anhydride precursor to chemically engineer biopolymers, transforming them into sophisticated carriers for targeted and controlled drug release.[6][8] The experimental frameworks provided herein offer a robust basis for the synthesis, characterization, and functional evaluation of this versatile compound in a research context.

References

-

Dodecenylsuccinic acid | C16H28O4 | CID 166693 - PubChem - NIH. [Link]

-

Synthesis process of rust inhibitor: a Dodecenyl succinic acid... - ResearchGate. [Link]

- CN103833705A - Synthesis process of dodecenyl succinic anhydride - Google P

- CN103833703A - Dodecenyl succinic anhydride synthesis process based on control of cooling time - Google P

-

Synthesis of dodecenyl succinic anhydride (DDSA) corn starch - ResearchGate. [Link]

-

What Is Dodecyl Succinic Acid Rust Inhibitor? - Shanghai Minglan Chemical. [Link]

-

Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications—A review | Request PDF - ResearchGate. [Link]

-

T746 Dodecyl succinic acid - Huajinda. [Link]

-

FTIR spectrum of a PP/dodecenyl succinic anhydride blend and of a... - ResearchGate. [Link]

-

Succinyl Chitosan-Colistin Conjugates as Promising Drug Delivery Systems - MDPI. [Link]

- CA2708595A1 - Formulation of a metalworking fluid - Google P

-

Structural characterization of lignin from D. sinicus by FTIR and NMR techniques. [Link]

Sources

- 1. Dodecenylsuccinic acid | 11059-31-7 | Benchchem [benchchem.com]

- 2. CAS 29658-97-7: dodecenylsuccinic acid | CymitQuimica [cymitquimica.com]

- 3. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 5. Dodecyl Succinic Acid|China|CAS 29658-97-7|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]

- 6. Dodecenylsuccinic acid | 29658-97-7 | Benchchem [benchchem.com]

- 7. CN103833705A - Synthesis process of dodecenyl succinic anhydride - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CA2708595A1 - Formulation of a metalworking fluid - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Corrosion Inhibition Mechanism of Dodecylsuccinic Acid

Foreword

Corrosion remains a critical challenge across numerous industries, leading to significant economic losses and compromising the structural integrity and longevity of metallic components. The development and application of effective corrosion inhibitors are paramount in mitigating these effects. Among the diverse range of organic corrosion inhibitors, Dodecylsuccinic Acid (DDSA) and its anhydride derivative have garnered considerable attention, particularly in non-aqueous systems such as lubricating oils and fuels. This technical guide provides a comprehensive exploration of the mechanism of action of Dodecylsuccinic Acid as a corrosion inhibitor, intended for researchers, scientists, and formulation professionals. Our focus will be on elucidating the fundamental principles of its protective action, the methodologies for its evaluation, and the interpretation of the resulting data, thereby bridging theoretical understanding with practical application.

Introduction to Corrosion and the Role of Inhibitors

Corrosion is the electrochemical degradation of a metal due to its reaction with its environment. It is a spontaneous process that involves anodic and cathodic reactions. At the anode, the metal is oxidized, releasing electrons. These electrons are consumed at the cathode in a reduction reaction, typically involving oxygen in neutral or alkaline solutions, or hydrogen ions in acidic solutions.

Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal.[1] The mechanism of inhibition is varied, but for organic inhibitors like DDSA, it predominantly involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that acts as a barrier to corrosive species.[2]

Dodecylsuccinic Acid: Molecular Structure and Properties

Dodecylsuccinic Acid is a dicarboxylic acid characterized by a 12-carbon alkyl chain (dodecyl group) attached to a succinic acid backbone. This amphiphilic structure is central to its function as a corrosion inhibitor.

-

Hydrophilic Head: The succinic acid moiety, with its two carboxylic acid groups (-COOH), provides the polar, hydrophilic character. These groups are the primary sites for interaction with the metal surface.

-

Hydrophobic Tail: The long dodecyl chain (-C12H25) is nonpolar and hydrophobic. This tail orients away from the metal surface, forming a dense, water-repellent layer.

The anhydride form, Dodecenyl Succinic Anhydride (DDSA), is also widely used and readily hydrolyzes to the diacid in the presence of water.[3][4]

Caption: Molecular Structure of Dodecylsuccinic Acid.

The Core Mechanism: Adsorption and Film Formation

The primary mechanism by which DDSA inhibits corrosion is through the formation of a protective film on the metal surface.[2] This process is governed by the adsorption of DDSA molecules onto the metal.

The Nature of Adsorption

The adsorption of an inhibitor onto a metal surface can be broadly classified into two types:

-

Physisorption (Physical Adsorption): This involves weak electrostatic forces, such as van der Waals forces, between the inhibitor molecules and the charged metal surface. This process is generally reversible and the heat of adsorption is typically low (less than -20 kJ/mol).

-

Chemisorption (Chemical Adsorption): This involves the formation of coordinate or covalent bonds between the inhibitor molecules and the metal surface, often through the sharing of electrons between the heteroatoms (in this case, oxygen in the carboxyl groups) and the vacant d-orbitals of the metal. This type of adsorption is stronger, more specific, and often irreversible, with a higher heat of adsorption (typically greater than -40 kJ/mol).[5]

In the case of DDSA, the adsorption is likely a combination of both physisorption and chemisorption.[6] The polar carboxyl groups can interact with the metal surface through both electrostatic interactions and the formation of coordinate bonds. The long, nonpolar dodecyl chains can further stabilize the adsorbed layer through van der Waals interactions between adjacent molecules.

Caption: Adsorption and protective film formation by DDSA.

Adsorption Isotherms

Adsorption isotherms are mathematical models that describe the equilibrium relationship between the concentration of the inhibitor in the solution and the amount of inhibitor adsorbed on the metal surface at a constant temperature.[1] The study of adsorption isotherms provides valuable insights into the mechanism of corrosion inhibition. Common isotherms used in corrosion studies include Langmuir, Freundlich, and Temkin.

-

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites.[7] It is often indicative of chemisorption.

-

Freundlich Isotherm: This model describes multilayer adsorption on a heterogeneous surface and is often associated with physisorption.

-

Temkin Isotherm: This model considers the effect of adsorbate-adsorbate interactions on the heat of adsorption.

By fitting experimental data to these isotherms, it is possible to determine thermodynamic parameters such as the Gibbs free energy of adsorption (ΔG°ads), which can help to further elucidate the nature of the adsorption process. A more negative ΔG°ads value indicates a stronger and more spontaneous adsorption process.

Electrochemical Mechanism of Inhibition

Electrochemical techniques are powerful tools for investigating the mechanism of corrosion inhibition. They allow for the in-situ study of how an inhibitor affects the anodic and cathodic reactions of the corrosion process.

Potentiodynamic Polarization

Potentiodynamic polarization involves scanning the potential of the metal and measuring the resulting current. The resulting Tafel plot provides information on the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes.

-

Anodic Inhibitor: Primarily suppresses the anodic reaction (metal dissolution).

-

Cathodic Inhibitor: Primarily suppresses the cathodic reaction (e.g., hydrogen evolution or oxygen reduction).

-

Mixed-Type Inhibitor: Suppresses both the anodic and cathodic reactions. DDSA and similar long-chain carboxylic acids typically act as mixed-type inhibitors.[6]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the kinetics of the electrochemical processes occurring at the metal-electrolyte interface. By applying a small amplitude AC signal over a range of frequencies, the impedance of the system can be measured. The data is often presented as Nyquist and Bode plots and can be fitted to an equivalent electrical circuit to model the interface.

In the presence of a film-forming inhibitor like DDSA, the EIS spectra typically show an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl), indicating the formation of a protective film that hinders the corrosion process.

Experimental Evaluation of Dodecylsuccinic Acid

A systematic experimental approach is crucial for validating the efficacy and understanding the mechanism of DDSA as a corrosion inhibitor.

Materials and Sample Preparation

-

Working Electrode: Typically a carbon steel coupon (e.g., AISI 1018 or 1020). The surface should be prepared by grinding with successively finer grades of silicon carbide paper, followed by rinsing with deionized water and acetone, and drying.

-

Corrosive Medium: The choice of corrosive medium depends on the intended application. For fundamental studies, this is often an acidic solution (e.g., 1 M HCl) or a saline solution (e.g., 3.5% NaCl).

-

Inhibitor Solutions: Prepare a stock solution of DDSA in a suitable solvent (e.g., ethanol) and then dilute to the desired concentrations in the corrosive medium.

Electrochemical Measurements: A Step-by-Step Protocol

-

Cell Setup: A standard three-electrode electrochemical cell is used, consisting of the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

-

Open Circuit Potential (OCP): Immerse the electrodes in the test solution and monitor the OCP until a stable potential is reached (typically 30-60 minutes). This ensures the system is at a steady state before measurements.

-

Electrochemical Impedance Spectroscopy (EIS):

-

Apply an AC voltage of small amplitude (e.g., 10 mV) around the OCP.

-

Scan a frequency range from high to low (e.g., 100 kHz to 10 mHz).

-

Record the impedance data and analyze using Nyquist and Bode plots.

-

-

Potentiodynamic Polarization:

-

After the EIS measurement, scan the potential from a cathodic value relative to the OCP to an anodic value (e.g., -250 mV to +250 mV vs. OCP).

-

Use a slow scan rate (e.g., 0.5-1 mV/s) to ensure a quasi-steady state.

-

Extract corrosion parameters (Ecorr, icorr, Tafel slopes) from the polarization curve.

-

Surface Analysis

After exposure to the inhibited and uninhibited corrosive media, the surface of the metal coupons should be analyzed to visualize the effect of the inhibitor.

-

Scanning Electron Microscopy (SEM): Provides high-magnification images of the surface morphology, revealing the extent of corrosion damage and the presence of a protective film.

-

Atomic Force Microscopy (AFM): Offers three-dimensional surface topography at the nanoscale, allowing for the characterization of the inhibitor film's roughness and thickness.

-

X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique that can identify the chemical composition of the surface film, confirming the presence of the inhibitor and its interaction with the metal.[8][9]

Data Interpretation and Quantitative Analysis

The data obtained from the experimental evaluation can be used to quantify the performance of DDSA as a corrosion inhibitor.

Inhibition Efficiency

The inhibition efficiency (IE%) can be calculated from both potentiodynamic polarization and EIS data:

-

From Polarization Data: IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] x 100

-

From EIS Data: IE% = [(Rct(inhibited) - Rct(uninhibited)) / Rct(inhibited)] x 100

Summary of Expected Results

| Parameter | Uninhibited System | Inhibited System (with DDSA) | Interpretation |

| Corrosion Current (icorr) | High | Low | DDSA reduces the overall corrosion rate. |

| Charge Transfer Resistance (Rct) | Low | High | DDSA forms a barrier that impedes charge transfer. |

| Double Layer Capacitance (Cdl) | High | Low | DDSA displaces water molecules and forms a film. |

| Surface Morphology (SEM) | Pitted, rough surface | Smoother, protected surface | Visual confirmation of corrosion inhibition. |

Conclusion and Future Perspectives

Dodecylsuccinic acid and its anhydride are effective film-forming corrosion inhibitors, particularly in non-aqueous environments. Their mechanism of action is primarily based on the adsorption of the molecule onto the metal surface, forming a dense, hydrophobic barrier. The hydrophilic carboxyl groups anchor the molecule to the surface through a combination of physisorption and chemisorption, while the long hydrophobic dodecyl tail provides the protective, water-repellent character.

Future research in this area could focus on:

-

Synergistic Effects: Investigating the combination of DDSA with other inhibitors to enhance its performance.

-

Environmental Factors: A more detailed study of the influence of pH, temperature, and flow conditions on the stability and effectiveness of the DDSA film.

-

Advanced Formulations: The development of "smart" coatings or delivery systems that can release DDSA in response to corrosive stimuli.

By continuing to explore the fundamental mechanisms of corrosion inhibition and employing advanced characterization techniques, we can further optimize the use of DDSA and develop next-generation corrosion protection solutions.

References

-

Shanghai Minglan Chemical. (2023, July 25). What Is Dodecyl Succinic Acid Rust Inhibitor? Retrieved from [Link]

-

Ettefagh Far, S. H., Glenn, M., & Rahimi, A. (2022). Electrochemical Study of Corrosion Inhibition Behavior of Dehydroabietylamine Against Mild Steel in 1 M HCl. Protection of Metals and Physical Chemistry of Surfaces, 58(1), 134-145. Retrieved from [Link]

-

Broadview Technologies. (n.d.). Dodecenyl Succinic Anhydride (DDSA). Retrieved from [Link]

-

El-Haddad, M. N. (2022). Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations. Materials, 15(15), 5449. Retrieved from [Link]

-

Allachi, A., et al. (2023). Theoretical and Experimental Studies of 1-Dodecyl-3-phenylquinoxalin-2(1H)-one as a Sustainable Corrosion Inhibitor for Carbon Steel in Acidic Electrolyte. Molecules, 28(12), 4825. Retrieved from [Link]

-

Yang, X., et al. (2025). A comprehensive investigation of synergistic inhibition mechanism of succinic acid and sodium dodecyl sulfate on ZK60 Mg alloy. ResearchGate. Retrieved from [Link]

-

Ruqinba. (n.d.). Dodecenylsuccinic anhydride derivatives and Oleoyl Sarcosine Derivatives for Rust Preventive Oil addtives. Retrieved from [Link]

- Google Patents. (1992). US5080817A - Corrosion inhibitor for 2-cycle engine oils comprising dodecenyl succinic anhydride-propylene glycol esters.

-

Al-Amiery, A. A. (2021). Chemical Inhibition for Steel Corrosion in Succinic acid at Different Temperature. IOP Conference Series: Materials Science and Engineering, 1090(1), 012071. Retrieved from [Link]

-

Abd El-Lateef, H. M., & Tantawy, A. H. (2021). Inhibitor effect of succinic acid on the corrosion resistance of mild steel: Electrochemical, gravimetric and optical microscopic studies. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis process of rust inhibitor: a Dodecenyl succinic acid... Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanistic Study of Polyepoxy Succinic Acid (PESA) as Green Corrosion Inhibitor on Carbon Steel in Aerated NaCl Solution. Retrieved from [Link]

-

Al-Baghdadi, S. B., et al. (2021). RETRACTED ARTICLE: Chemical, electrochemical and surface studies of new metal–organic frameworks (MOF) as corrosion inhibitors for carbon steel in sulfuric acid environment. Scientific Reports, 11(1), 1-16. Retrieved from [Link]

-

Yousif, Q. A. (2018). Adsorption Aspects, Inhibitory Properties and a Study of Surface Corrosion of Carbon Steel in Acidic Media. Modern Applied Science, 12(11), 223. Retrieved from [Link]

-

Rajeswari, V., & Kesavan, D. (2012). Surface Analysis of Carbon Steel Protected from Corrosion by a New Ternary Inhibitor Formulation Containing Phosphonated Glycine, Zn2+ and Citrate. ResearchGate. Retrieved from [Link]

-

Material Interface, Inc. (n.d.). STAINLESS STEEL Surface Analysis. Retrieved from [Link]

-

Khelfa, A., et al. (2023). Exploration of sodium dodecyl sulfate as a corrosion inhibitor for grey cast iron in phosphoric acid: effects of temperature and surface composition. ResearchGate. Retrieved from [Link]

-

Van der Merwe, J. W., & Van der Lingen, E. (2006). The use of surface analytical techniques to characterize steel surfaces for organic coatings. The Journal of The Southern African Institute of Mining and Metallurgy, 106(11), 745-750. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. minglanchem.com [minglanchem.com]

- 3. Product Information|DSA|Sanyo Chemical Industries, Ltd. [sanyo-chemical.co.jp]

- 4. US5080817A - Corrosion inhibitor for 2-cycle engine oils comprising dodecenyl succinic anhydride-propylene glycol esters - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. RETRACTED ARTICLE: Chemical, electrochemical and surface studies of new metal–organic frameworks (MOF) as corrosion inhibitors for carbon steel in sulfuric acid environment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. materialinterface.com [materialinterface.com]

Introduction: Understanding Dodecenyl Succinic Acid

An In-Depth Technical Guide to the Synthesis Pathways for Dodecenyl Succinic Acid

Dodecenyl succinic acid (DDSAc) is a C16 dicarboxylic acid characterized by a dual chemical nature. It possesses a long, hydrophobic 12-carbon alkenyl chain and a hydrophilic succinic acid head group.[1] This amphiphilic structure makes it a highly versatile molecule with significant industrial applications, including as a corrosion inhibitor, emulsifier, surfactant, and a key building block in the synthesis of polymers and specialty chemicals.[1][2] Its utility spans across lubricants, metalworking fluids, coatings, and adhesives.[2][3]

This guide provides a comprehensive overview of the primary synthesis pathways for dodecenyl succinic acid, focusing on the underlying chemical mechanisms, critical process parameters, and detailed experimental protocols. The content is designed for researchers and chemical development professionals seeking a deep, practical understanding of its synthesis. The most industrially viable and commonly employed route is a two-step process, beginning with the formation of an anhydride intermediate, which is subsequently hydrolyzed.

Core Synthesis Strategy: A Two-Step Pathway

The synthesis of dodecenyl succinic acid is most efficiently achieved through an intermediate, dodecenyl succinic anhydride (DDSA). This strategy separates the carbon-carbon bond formation from the final acid preparation, allowing for greater control and purification at each stage.

Caption: High-level workflow for the two-step synthesis of Dodecenyl Succinic Acid.

Part 1: Synthesis of Dodecenyl Succinic Anhydride via the Ene Reaction

The cornerstone of this synthesis is the "ene" reaction, a pericyclic reaction that involves the addition of a compound with an allylic hydrogen (the "ene," in this case, dodecene) to a compound with a double bond (the "enophile," maleic anhydride).[4][5] This reaction is thermally driven and proceeds through a concerted, six-membered transition state.[4]

Mechanism Deep Dive: The Concerted Pathway

The reaction between an alkene like dodecene and maleic anhydride proceeds without the need for a catalyst, although high temperatures are required.[4][6] The mechanism involves a cyclic relocation of electrons: the π bond of the enophile (maleic anhydride) attacks the ene (dodecenyl), the allylic C-H bond of the ene cleaves, and a new π bond is formed between the allylic carbons as the hydrogen is transferred to the enophile.[4]

Caption: The concerted 'Ene' reaction mechanism for DDSA formation.

Causality Behind Experimental Choices

The success of the DDSA synthesis hinges on the careful control of several key parameters:

-

Temperature: The ene reaction has a significant activation energy barrier, necessitating high reaction temperatures, typically in the range of 180-220°C.[6] This provides the thermal energy required to achieve the highly ordered, six-membered transition state.

-

Reactant Stoichiometry: The molar ratio of maleic anhydride to the alkene is a critical parameter. An excess of one reactant can lead to side reactions or complicate purification. Some processes control the maleic anhydride content to 40-55% of the total monomer amount to optimize the product conversion rate.[7]

-

Alkene Isomer: Dodecenyl succinic anhydride can be synthesized from either linear (straight-chain) or branched dodecene isomers (e.g., polyisobutylene).[6][7] The choice of isomer impacts the physical properties of the final product. For instance, linear DDSA is noted for providing longer working life and lower pungency when used as an epoxy curing agent.[6]

-

Catalysts and Initiators: While the reaction can proceed thermally, some patented industrial processes utilize catalysts and initiators to improve reaction efficiency and lower synthesis costs.[6][8] The specific nature of these is often proprietary but aims to lower the activation energy or improve reaction kinetics.

-

Post-Reaction Processing: Controlled cooling and distillation are crucial post-reaction steps. Proper cooling can improve the overall product conversion rate, while distillation under reduced pressure is used to purify the target DDSA from unreacted starting materials and byproducts.[6][8]

Data Presentation: Typical Reaction Conditions

| Parameter | Value Range | Rationale / Impact | Source(s) |

| Reactants | Dodecene (linear or branched) + Maleic Anhydride | Choice of isomer affects final product properties. | [6][7] |

| Temperature | 180 - 220 °C | Overcomes activation energy of the concerted ene reaction. | [6] |

| Maleic Anhydride Content | 40 - 55% of total monomers | Optimizes product conversion rate by controlling stoichiometry. | [7] |

| Catalyst/Initiator | Added in some processes | Improves reaction efficiency and reduces costs. | [6][8] |

| Post-Reaction Cooling | Controlled cooling for 5-8 hours | Enhances the overall product conversion rate. | [8] |

| Purification | Distillation under pressure | Separates the DDSA product from unreacted starting materials. | [6] |

Experimental Protocol: Synthesis of Dodecenyl Succinic Anhydride

This protocol is a synthesized representation based on common elements described in the patent literature. Researchers must adapt it based on their specific equipment and safety protocols.

-

Reactor Setup: Equip a multi-neck round-bottom flask (or an appropriate chemical reactor) with a mechanical stirrer, a thermocouple connected to a temperature controller, a reflux condenser, and a nitrogen inlet.

-

Charging Reactants: Charge the reactor with polyisobutylene (or linear dodecene) and maleic anhydride according to a predetermined molar ratio.[6] For example, a ratio where maleic anhydride constitutes 40-55% of the total monomer weight can be used.[7]

-

Inert Atmosphere: Purge the system with nitrogen to create an inert atmosphere, preventing oxidation at high temperatures.

-

Addition of Catalyst (Optional): If the chosen process requires it, add the specified catalyst and/or initiator to the reaction mixture.[6]

-

Heating and Reaction: Begin stirring and heat the mixture to the target reaction temperature (e.g., 180-220°C). Maintain this temperature for a specified period to allow the reaction to proceed to completion.[6] Monitor the reaction progress if possible (e.g., by tracking the disappearance of maleic anhydride via IR spectroscopy).

-

Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool. A controlled cooling period of 5-8 hours may be employed to maximize product conversion.[8]

-

Purification: Purify the crude product by distillation under reduced pressure to obtain the final light yellow, viscous liquid dodecenyl succinic anhydride.[6]

Part 2: Hydrolysis of DDSA to Dodecenyl Succinic Acid

The conversion of the anhydride to the target dicarboxylic acid is a straightforward hydrolysis reaction. This step involves the nucleophilic attack of water on one of the carbonyl carbons of the anhydride ring, leading to ring-opening and the formation of two carboxylic acid groups.

Mechanism: Nucleophilic Acyl Substitution

This reaction is a classic example of nucleophilic acyl substitution. A water molecule acts as the nucleophile, attacking a carbonyl carbon. The carbonyl double bond breaks, forming a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and breaking the C-O bond within the anhydride ring, with a subsequent proton transfer to yield the two carboxylic acid functional groups.

Caption: Mechanism for the hydrolysis of DDSA to Dodecenyl Succinic Acid.

Experimental Protocol: Hydrolysis of DDSA

-

Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the purified dodecenyl succinic anhydride.

-

Addition of Water: Add a stoichiometric excess of deionized water to the flask. The use of a co-solvent like acetone or THF may be necessary if the anhydride is not sufficiently miscible with water to facilitate the reaction.

-

Heating: Gently heat the mixture to reflux (typically 80-100°C) with vigorous stirring. The reaction is generally complete within a few hours.

-

Monitoring: Monitor the reaction's completion by FT-IR spectroscopy, observing the disappearance of the characteristic anhydride carbonyl peaks (~1860 and 1780 cm⁻¹) and the appearance of the carboxylic acid O-H stretch (~3000 cm⁻¹) and carbonyl peak (~1710 cm⁻¹).

-

Work-up: After cooling, the product can be isolated. If a co-solvent was used, it should be removed under reduced pressure. The remaining aqueous mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the final dodecenyl succinic acid.

Characterization of Anhydride and Acid

Proper characterization is essential to confirm the identity and purity of the intermediate and final product. Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this validation.

| Technique | Dodecenyl Succinic Anhydride (DDSA) | Dodecenyl Succinic Acid (DDSAc) |

| FT-IR (cm⁻¹) | ~1860 & ~1780: Symmetric and asymmetric C=O stretching of the anhydride. ~1220: C-O-C stretching. | ~3300-2500 (broad): O-H stretching of the carboxylic acid dimer. ~1710: C=O stretching of the carboxylic acid. |

| ¹H NMR (ppm) | ~5.4: Olefinic protons (-CH=CH-). ~3.0-3.5: Protons on carbons adjacent to anhydride carbonyls. ~0.8-2.2: Aliphatic protons of the dodecenyl chain. | ~10-12 (very broad): Carboxylic acid protons (-COOH). ~5.4: Olefinic protons (-CH=CH-). ~2.5-3.0: Protons on carbons adjacent to carboxyl groups. ~0.8-2.2: Aliphatic protons. |

| ¹³C NMR (ppm) | ~170-175: Carbonyl carbons of the anhydride. ~120-135: Olefinic carbons. ~14-40: Aliphatic carbons. | ~175-180: Carbonyl carbons of the carboxylic acids. ~120-135: Olefinic carbons. ~14-40: Aliphatic carbons. |

Conclusion

The synthesis of dodecenyl succinic acid is a well-established process centered around the thermal ene reaction to form an anhydride intermediate, followed by a simple hydrolysis. This two-step approach provides a robust and scalable method for producing this versatile amphiphilic molecule. By understanding the underlying mechanisms and carefully controlling key experimental parameters such as temperature, stoichiometry, and purification methods, researchers can reliably synthesize high-purity dodecenyl succinic acid for a wide array of applications in materials science, specialty chemicals, and industrial formulations.

References

- CN103833705A - Synthesis process of dodecenyl succinic anhydride - Google P

-

Synthesis of dodecenyl succinic anhydride (DDSA) corn starch - ResearchGate. (URL: [Link])

- CN103833703A - Dodecenyl succinic anhydride synthesis process based on control of cooling time - Google P

-

Dodecenylsuccinic acid | C16H28O4 | CID 166693 - PubChem - NIH. (URL: [Link])

- CN103833702A - Dodecenyl succinic anhydride synthesis process based on control of maleic anhydride content - Google P

-

Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications—A review | Request PDF - ResearchGate. (URL: [Link])

-

Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications-A review - PubMed. (URL: [Link])

-

The ene reaction of maleic anhydride with alkenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

-

a review on the mechanisms involved in the reaction of maleic anhydride with lipids - Green Chemistry (RSC Publishing). (URL: [Link])

Sources

- 1. CAS 29658-97-7: dodecenylsuccinic acid | CymitQuimica [cymitquimica.com]

- 2. Dodecyl Succinic Acid|China|CAS 29658-97-7|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]

- 3. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 4. The ene reaction of maleic anhydride with alkenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. The reaction of maleic anhydride with alkenes: a review on the mechanisms involved in the reaction of maleic anhydride with lipids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. CN103833705A - Synthesis process of dodecenyl succinic anhydride - Google Patents [patents.google.com]

- 7. CN103833702A - Dodecenyl succinic anhydride synthesis process based on control of maleic anhydride content - Google Patents [patents.google.com]

- 8. CN103833703A - Dodecenyl succinic anhydride synthesis process based on control of cooling time - Google Patents [patents.google.com]

An In-Depth Technical Guide to Dodecenyl Succinic Anhydride (DDSA): Properties, Synthesis, and Applications in Drug Development

Introduction

Dodecenyl succinic anhydride (DDSA) is a versatile organic compound with significant applications across various scientific and industrial domains, most notably in polymer chemistry and advanced drug delivery systems.[1] This technical guide provides a comprehensive overview of the physicochemical properties of DDSA, its synthesis, and its burgeoning role in pharmaceutical research and development. For researchers, scientists, and drug development professionals, a thorough understanding of DDSA's characteristics is paramount for its effective utilization in creating innovative therapeutic solutions. DDSA is an esterifying agent that introduces a 12-carbon hydrophobic chain into the structure of substrates with suitable reactive sites.[1]

Physicochemical Properties of Dodecenyl Succinic Anhydride

DDSA is a long-chain aliphatic anhydride, typically appearing as a clear, light-yellow, viscous liquid.[2] Its molecular structure, characterized by a hydrophilic succinic anhydride head and a long hydrophobic dodecenyl tail, imparts unique amphiphilic properties that are central to its functionality.

Chemical Structure and Isomerism

The chemical formula for DDSA is C16H26O3, and its molecular weight is approximately 266.38 g/mol .[2] DDSA is a mixture of isomers, with the position of the double bond in the dodecenyl chain varying. The specific isomer composition can influence the physical and chemical properties of the material, such as its viscosity and reactivity. The CAS number for the mixture of isomers is 26544-38-7.[3]

Tabulated Physicochemical Data

A summary of the key physicochemical properties of DDSA is presented in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C16H26O3 | [3] |

| Molecular Weight | 266.37 g/mol | [3] |

| Appearance | Clear, light yellow liquid | [3] |

| Density | 1.005 g/cm³ at 25 °C | [4] |

| Boiling Point | >184 °C at 5 mmHg | [3] |

| Flash Point | 167 °C | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents like acetone, toluene, and ethanol. | [3] |

| Viscosity | 290-355 cps at 25°C | [3] |

| Refractive Index | n20/D 1.470-1.480 | [3] |

Synthesis of Dodecenyl Succinic Anhydride

The primary industrial synthesis of DDSA is achieved through the "ene" reaction, a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). In this case, dodecene (the ene) reacts with maleic anhydride (the enophile).

The Ene Reaction Mechanism

The synthesis process typically involves mixing polyisobutylene (a source of dodecene isomers) and maleic anhydride in a reactor.[5][6] A catalyst and an initiator are often added to facilitate the reaction, which is carried out at an elevated temperature with stirring.[5][6] The reaction proceeds through a concerted mechanism, leading to the formation of the C-C bond and the transfer of the allylic proton.

Caption: Synthesis of DDSA via the Ene Reaction.

Experimental Protocol for Synthesis

A general laboratory-scale synthesis protocol is outlined below. Note that specific conditions may vary depending on the desired isomer distribution and purity.

-

Reactant Charging: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge maleic anhydride and a mixture of dodecene isomers.

-

Initiation: Add a radical initiator, such as a peroxide, to the mixture.

-

Reaction: Heat the mixture to the desired reaction temperature (typically in the range of 180-220 °C) and maintain it for several hours with constant stirring.

-

Purification: After the reaction is complete, the crude product is purified by vacuum distillation to remove unreacted starting materials and byproducts.[5][6]

Reactivity and Stability of Dodecenyl Succinic Anhydride

The reactivity of DDSA is primarily governed by the strained anhydride ring. This ring is susceptible to nucleophilic attack, leading to ring-opening reactions.

Hydrolysis

DDSA is sensitive to moisture and will slowly hydrolyze to form the corresponding dicarboxylic acid, dodecenyl succinic acid.[3] This process is accelerated in the presence of acids or bases. It is crucial to store DDSA in tightly sealed containers to prevent moisture ingress.[3]

Reactions with Alcohols and Amines

DDSA readily reacts with alcohols and amines to form monoesters and monoamides, respectively.[7][8] This reactivity is the basis for its use as a cross-linking and modifying agent. The reaction with primary amines is particularly rapid and proceeds via nucleophilic acyl substitution.[7]

Caption: General Reaction Mechanism of DDSA with Nucleophiles.

Applications in Drug Development

The unique amphiphilic nature and reactivity of DDSA make it a valuable tool in the formulation of advanced drug delivery systems (DDS).[9][10][11]

Modification of Biopolymers for Hydrophobic Drug Delivery

DDSA is extensively used to hydrophobically modify natural polymers such as chitosan and starch.[1][12] This modification enhances their ability to encapsulate and control the release of poorly water-soluble drugs. The long dodecenyl chain creates hydrophobic domains within the polymer matrix, which can interact with and stabilize hydrophobic drug molecules.

Cross-Linking Agent in Hydrogel Formulations

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them ideal for drug delivery applications.[13][14][15][16] DDSA can be used as a cross-linking agent to form hydrogels with tunable properties. The degree of cross-linking, which can be controlled by the amount of DDSA used, influences the hydrogel's swelling behavior, mechanical strength, and drug release profile.

Enhancing Stability and Controlled Release

By incorporating DDSA into drug formulations, it is possible to achieve a more controlled and sustained release of the active pharmaceutical ingredient (API).[17][18] The hydrophobic nature of the DDSA-modified carrier can protect the encapsulated drug from premature degradation and control its diffusion out of the delivery system.

Analytical Characterization of Dodecenyl Succinic Anhydride

A suite of analytical techniques is employed to characterize DDSA and its derivatives, ensuring quality control and a thorough understanding of its behavior in various formulations.

Spectroscopic Methods

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for confirming the presence of the anhydride functional group in DDSA.[19][20] The characteristic symmetric and asymmetric C=O stretching vibrations of the anhydride group appear as two distinct peaks in the region of 1750-1850 cm⁻¹. The disappearance or shifting of these peaks can be used to monitor the progress of reactions involving the anhydride ring.[19][21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information about the DDSA molecule, including the isomeric distribution of the dodecenyl chain.[19] NMR is also invaluable for characterizing the products of DDSA modification reactions, confirming the formation of ester or amide linkages.[22]

Chromatographic Methods

-

Gas Chromatography (GC): GC can be used to assess the purity of DDSA and to separate and quantify its different isomers.[23][24]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of DDSA and its reaction products.[25][26][27] Reversed-phase HPLC is commonly used to separate DDSA from more polar reactants and products.

Experimental Protocol for FTIR Analysis

-

Sample Preparation: A small amount of liquid DDSA is placed directly onto the ATR crystal of the FTIR spectrometer.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for the characteristic anhydride peaks around 1780 cm⁻¹ and 1860 cm⁻¹.

Safety and Handling

DDSA is classified as an irritant and may cause respiratory irritation.[4] It is harmful if swallowed, in contact with skin, or if inhaled.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

Dodecenyl succinic anhydride is a multifunctional chemical with a unique combination of hydrophobic and reactive properties. Its role as a building block in polymer synthesis and as a modifying agent for biopolymers has positioned it as a key enabler in the development of advanced drug delivery systems. A comprehensive understanding of its physicochemical properties, synthesis, and reactivity is essential for harnessing its full potential in creating more effective and targeted therapies. As research in drug delivery continues to evolve, the versatility of DDSA is likely to lead to even more innovative applications in the pharmaceutical field.

References

- Alvarez Echazú, I., Antona, M. E., Perna, O., et al. (2021). Dodecenylsuccinic anhydride modified chitosan hydrogels for the sustained delivery of hydrophobic drugs. The case of thymol buccal delivery. Journal of Applied Polymer Science.

- Shah, N. N., Singhal, R. S., & Soni, N. (2018). Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications—A review. International Journal of Biological Macromolecules, 107, 2224-2233.

-

Ted Pella, Inc. (2017). Safety Data Sheet: Dodecenyl Succinic Anhydride (DDSA). Retrieved from [Link]

-

Broadview Technologies Inc. (n.d.). Dodecenyl Succinic Anhydride (DDSA). Retrieved from [Link]

- Google Patents. (2014). CN103833705A - Synthesis process of dodecenyl succinic anhydride.

-

ResearchGate. (2021). Effects of molecule weight on the emulsifying properties of dodecenyl succinic anhydride modified glucuronoxylans. Retrieved from [Link]

- Google Patents. (2014). CN103833703A - Dodecenyl succinic anhydride synthesis process based on control of cooling time.

- Tiwari, G., Tiwari, R., Sriwastawa, B., Bhati, L., Rai, A. K., & Pandey, S. (2012). Drug delivery systems: An updated review.

-

MDPI. (2022). Dodecenyl Succinic Anhydride-Modified PBAT Copolyesters with Enhanced Water Vapor Barrier Property. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of a PP/dodecenyl succinic anhydride blend and of a PP-g-MA obtained by reative extrusion. Retrieved from [Link]

-

MDPI. (2021). A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders. Retrieved from [Link]

-

ResearchGate. (2015). Amidation kinetics of succinic anhydride by amine-containing drugs. Retrieved from [Link]

-

ResearchGate. (2013). Identification of isomers and determination of octenylsuccinate in modified starch by HPLC and mass spectrometry. Retrieved from [Link]

-

Al-Ameed Journal for Medical Research and Health Sciences. (2023). Advances in Drug Delivery Systems: A Mini-Review. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method For Analysis Of Succinic Anhydride and Succinic Acid on Primesep S2 Column. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Product of primary amine and acid anhydride. Retrieved from [Link]

-

ResearchGate. (2020). Crosslinked natural hydrogels for drug delivery systems. Retrieved from [Link]

-

MDPI. (2022). Design and Characterization of Gold Nanorod Hyaluronic Acid Hydrogel Nanocomposites for NIR Photothermally Assisted Drug Delivery. Retrieved from [Link]

-

Broadview Technologies, Inc. (n.d.). Specialty Anhydride Applications: Spotlight on Succinic Anhydrides. Retrieved from [Link]

-

American Chemical Society. (2023). Aldehyde-Functionalized Cellulose Nanofiber Hydrogels for pH-Sensitive Drug Delivery via Dynamic Imine Bonding. Retrieved from [Link]

-

PubMed. (2019). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. Retrieved from [Link]

-

PubChem. (n.d.). Dodecenylsuccinic anhydride. Retrieved from [Link]

- Park, K. (2012). Drug Delivery Systems.

-

Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Retrieved from [Link]

-

ScienceDirect. (2008). Surface esterification of corn starch films: Reaction with dodecenyl succinic anhydride. Retrieved from [Link]

-

MDPI. (2022). Effect of Crosslinking Agents on Chitosan Hydrogel Carriers for Drug Loading and Release for Targeted Drug Delivery. Retrieved from [Link]

-

ResearchGate. (2021). Dodecenylsuccinic anhydride modified chitosan hydrogels for the sustained delivery of hydrophobic drugs. The case of thymol buccal delivery. Retrieved from [Link]

- Google Patents. (2018). CN108709948A - A method of quickly measuring industrial succinic anhydride purity using gas chromatography.

-

PMC. (2022). Advances in drug delivery systems, challenges and future directions. Retrieved from [Link]

-

PubMed. (2001). Development of a solid-phase extraction/gas chromatographic-mass spectrometric method for quantification of succinic acid in nucleoside derivatives for oligonucleotide synthesis. Retrieved from [Link]

-

Austin Publishing Group. (2023). Controlled Drug Release by Excipient Modification: A Review. Retrieved from [Link]

-

National Institutes of Health. (2021). Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. Retrieved from [Link]

-

Organic Syntheses. (n.d.). succinic anhydride. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (n.d.). Controlled Release Formulation. Retrieved from [Link]

-

MDPI. (2019). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Determination of Succinic Anhydride and Succinic Acid on SHARC 1 Column. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of succinic anhydride (substrate) and aluminium.... Retrieved from [Link]

Sources

- 1. Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications-A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dodecenylsuccinic anhydride | C16H26O3 | CID 6433892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. broadview-tech.com [broadview-tech.com]

- 4. tedpella.com [tedpella.com]

- 5. CN103833705A - Synthesis process of dodecenyl succinic anhydride - Google Patents [patents.google.com]

- 6. CN103833703A - Dodecenyl succinic anhydride synthesis process based on control of cooling time - Google Patents [patents.google.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Drug delivery systems: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajmrhs.alameed.edu.iq [ajmrhs.alameed.edu.iq]

- 11. Advances in drug delivery systems, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ascendiacdmo.com [ascendiacdmo.com]

- 18. pharmaexcipients.com [pharmaexcipients.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. CN108709948A - A method of quickly measuring industrial succinic anhydride purity using gas chromatography - Google Patents [patents.google.com]

- 24. Development of a solid-phase extraction/gas chromatographic-mass spectrometric method for quantification of succinic acid in nucleoside derivatives for oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. HPLC Method For Analysis Of Succinic Anhydride and Succinic Acid on Primesep S2 Column | SIELC Technologies [sielc.com]

- 27. HPLC Determination of Succinic Anhydride and Succinic Acid on SHARC 1 Column | SIELC Technologies [sielc.com]

Dodecylsuccinic Acid in Biomaterials: A Technical Guide to Formulation and Application

Foreword: The Versatility of a Hydrophobic Moiety in Biomaterial Design

Dodecylsuccinic acid (DDSA), and more commonly its anhydride form (dodecenyl succinic anhydride or DDSA), represents a class of chemical modifying agents that have garnered significant interest in the field of biomaterials. The introduction of its 12-carbon hydrophobic chain onto a variety of biopolymers and synthetic materials imparts unique physicochemical properties that can be expertly tailored for a range of biomedical applications. This technical guide serves as an in-depth exploration of the core principles and practical applications of DDSA in the design and fabrication of advanced biomaterials. We will delve into the causality behind its use in drug delivery, tissue engineering, and as a biocompatible surfactant, providing not just protocols, but the scientific rationale to empower researchers, scientists, and drug development professionals in their own innovations.

Fundamental Principles of Dodecylsuccinic Acid Modification

At its core, the utility of DDSA in biomaterials stems from its ability to introduce hydrophobicity to otherwise hydrophilic polymers. This is achieved through the reaction of the succinic anhydride group with nucleophilic moieties, such as hydroxyl (-OH) and amine (-NH2) groups, which are abundant on many natural and synthetic biopolymers.

The Chemistry of Modification

The reaction of dodecenyl succinic anhydride with a biopolymer is a straightforward yet powerful esterification or amidation process. The anhydride ring opens upon nucleophilic attack, forming a stable covalent bond and introducing the dodecenyl group. This process is advantageous as it typically proceeds under mild conditions and does not generate harsh byproducts.[1]

Imparting Amphiphilicity and its Implications

The introduction of the hydrophobic dodecenyl chain onto a hydrophilic polymer backbone creates an amphiphilic macromolecule. This dual nature is the cornerstone of many of DDSA's applications. These modified polymers can self-assemble into micelles or nanoparticles in aqueous environments, encapsulating hydrophobic drugs within their core. Furthermore, this amphiphilicity allows them to act as stabilizers for emulsions and nanoparticle suspensions.

Applications in Drug Delivery Systems

The ability of DDSA to modify the solubility and self-assembly properties of biopolymers makes it a valuable tool in the design of sophisticated drug delivery systems (DDS). These systems aim to enhance the therapeutic efficacy of drugs by controlling their release and targeting them to specific sites in the body.[2]

Nanoparticle-Based Drug Delivery

DDSA-modified polymers can be used to fabricate nanoparticles for the encapsulation and delivery of hydrophobic drugs. The hydrophobic core of these nanoparticles serves as a reservoir for the drug, while the hydrophilic shell provides stability in aqueous environments and can be further functionalized for targeting.

This protocol describes a general method for preparing DDSA-modified starch nanoparticles, which can be adapted for other polysaccharides.[3][4][5]

Materials:

-

Native starch (e.g., corn, taro, or kudzu starch)

-

Dodecenyl succinic anhydride (DDSA)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

Procedure:

-

Starch Slurry Preparation: Prepare a 30% (w/v) aqueous slurry of native starch.

-

pH Adjustment: Adjust the pH of the slurry to 8.5-9.0 using a NaOH solution.

-

DDSA Emulsion: Prepare a pre-emulsion of DDSA in a small amount of water.

-

Reaction: Add the DDSA emulsion to the starch slurry with vigorous stirring. The DDSA to starch ratio can be varied (e.g., 10% w/w) to control the degree of substitution.[4]

-

Temperature Control: Maintain the reaction temperature at approximately 40°C.[5]

-

Reaction Time: Allow the reaction to proceed for a designated time (e.g., 2-4 hours), maintaining the pH in the desired range.

-

Neutralization and Washing: Neutralize the reaction mixture with a dilute acid (e.g., HCl) and wash the modified starch nanoparticles repeatedly with ethanol and deionized water to remove unreacted DDSA and salts.

-

Drying: Dry the resulting DDSA-modified starch nanoparticles.

Characterization:

-

Degree of Substitution (DS): Determined by titration to quantify the extent of modification.[4]

-

Particle Size and Morphology: Analyzed using techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

-

Drug Encapsulation and Release: The nanoparticles can be loaded with a hydrophobic drug, and the encapsulation efficiency and in vitro release kinetics can be determined.

Hydrogels for Controlled Release

DDSA can act as a crosslinking agent to form hydrogels with tunable properties. These hydrogels, composed of a three-dimensional network of polymer chains, can encapsulate drugs and release them in a controlled manner.[2] The hydrophobic domains created by the dodecenyl groups can also serve as reservoirs for hydrophobic drugs, further modulating their release.

This protocol outlines the preparation of DDSA-modified chitosan hydrogels for potential drug delivery applications.

Materials:

-

Chitosan

-

Dodecenyl succinic anhydride (DDSA)

-

Acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

Chitosan Solution: Prepare a chitosan solution (e.g., 2% w/v) in a dilute acetic acid solution (e.g., 1% v/v).

-

DDSA Solution: Dissolve DDSA in ethanol.

-

Crosslinking: Add the DDSA solution dropwise to the chitosan solution under constant stirring. The ratio of DDSA to chitosan can be varied to control the crosslinking density and, consequently, the hydrogel's properties.

-

Gelation: Continue stirring until a hydrogel is formed.

-

Washing: Wash the hydrogel extensively with ethanol and then deionized water to remove any unreacted reagents.

-

Lyophilization (optional): The hydrogel can be lyophilized to create a porous scaffold.

Characterization:

-

Swelling Behavior: The swelling ratio of the hydrogel in different media can be determined to assess its water uptake capacity.

-

Mechanical Properties: Rheological studies can be performed to evaluate the storage modulus (G') and loss modulus (G''), providing insights into the hydrogel's stiffness and elasticity.[6][7]

-

Drug Release Kinetics: The release profile of a model drug from the hydrogel can be studied over time.

| Property | Effect of Increasing DDSA Concentration | Reference |

| Swelling Ratio | Decreases | [7] |

| Storage Modulus (G') | Increases | [6] |

| Hydrophobicity | Increases | [3] |

Tissue Engineering Scaffolds

In tissue engineering, scaffolds provide a temporary, three-dimensional framework that supports cell adhesion, proliferation, and differentiation, ultimately leading to the formation of new tissue. DDSA can be used to modify and crosslink biopolymers to create scaffolds with desired mechanical properties and degradation rates.

Enhancing Mechanical Properties and Controlling Degradation

By crosslinking biopolymers such as collagen or gelatin, DDSA can significantly enhance the mechanical strength and stiffness of the resulting scaffolds.[8] The degree of crosslinking can be controlled to tune the degradation rate of the scaffold to match the rate of new tissue formation.[9][10]

This protocol provides a method for creating DDSA-crosslinked collagen scaffolds.

Materials:

-

Type I Collagen solution

-

Dodecenyl succinic anhydride (DDSA)

-

Phosphate-buffered saline (PBS)

-

Ethanol

Procedure:

-

Collagen Solution: Prepare a collagen solution at the desired concentration in a suitable buffer (e.g., dilute acetic acid).

-

DDSA Addition: Add a solution of DDSA in ethanol to the collagen solution while stirring. The concentration of DDSA will influence the final properties of the scaffold.

-

Gelation: Allow the mixture to gelate at a controlled temperature (e.g., 37°C).

-

Washing: Wash the resulting hydrogel with PBS to remove any residual chemicals.

-

Lyophilization: Freeze-dry the hydrogel to create a porous scaffold.

Characterization:

-

Mechanical Testing: Perform uniaxial compression or tensile tests to determine the Young's modulus and ultimate tensile strength of the scaffold.[11][12][13]

-

Porosity and Pore Size: Analyze the scaffold's internal structure using scanning electron microscopy (SEM).

-

In Vitro Cell Culture: Seed the scaffold with relevant cell types (e.g., fibroblasts or osteoblasts) to assess cell viability, adhesion, and proliferation.

-

In Vivo Implantation: For preclinical evaluation, the scaffold can be implanted in an animal model to assess its biocompatibility and ability to support tissue regeneration.[14]

Application in Bone Tissue Engineering

While the direct application of DDSA in bone tissue engineering is an emerging area, its ability to modify and crosslink polymers commonly used in bone scaffolds, such as collagen and chitosan, suggests significant potential. By incorporating DDSA, it may be possible to create composite scaffolds with enhanced mechanical properties and controlled degradation profiles suitable for bone regeneration.[1][15][16]

Biocompatibility and Hemocompatibility Considerations

For any biomaterial to be successful in a clinical setting, it must be biocompatible, meaning it does not elicit a significant adverse immune response. When a material is intended for blood-contacting applications, it must also be hemocompatible, meaning it does not cause thrombosis or hemolysis.

Cytotoxicity and In Vivo Response

Studies on DDSA-modified biopolymers have generally shown good biocompatibility. For instance, DDSA-modified levans were found to be non-cytotoxic to normal foetal lung fibroblast MRC-5 cell lines at concentrations up to 1 mg/mL.[10] In vivo studies with DDSA-crosslinked hydrogels have also demonstrated good tissue compatibility and complete degradation over time, with a resolution of the initial inflammatory response.[17]

Hemocompatibility

The hydrophobic nature of the dodecenyl group can influence the interaction of DDSA-modified materials with blood components. Increased hydrophobicity can sometimes lead to increased protein adsorption and platelet adhesion, which are initiating events in thrombosis.[18][19][20][21][22] Therefore, a thorough evaluation of the hemocompatibility of DDSA-based biomaterials is crucial for blood-contacting applications.

This protocol provides a basic method to assess the hemolytic potential of a DDSA-modified biomaterial.

Materials:

-

Fresh whole blood with anticoagulant (e.g., heparin)

-

Phosphate-buffered saline (PBS)

-

DDSA-modified biomaterial

-

Positive control (e.g., Triton X-100)

-

Negative control (e.g., PBS)

Procedure:

-

Erythrocyte Suspension: Isolate red blood cells (RBCs) from whole blood by centrifugation and wash them repeatedly with PBS. Prepare a diluted RBC suspension in PBS.

-

Incubation: Incubate the DDSA-modified biomaterial with the RBC suspension at 37°C for a specified time (e.g., 1-4 hours). Include positive and negative controls in parallel.

-

Centrifugation: Centrifuge the samples to pellet the intact RBCs.

-

Hemoglobin Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) to quantify the amount of hemoglobin released.

-

Calculation: Calculate the percentage of hemolysis relative to the positive control.

Future Perspectives: DDSA as a Prodrug Linker and in Advanced Formulations

The versatility of DDSA's chemistry opens doors to more advanced applications, such as its use as a cleavable linker in prodrug design and in the development of sophisticated delivery systems like dendrimers.

DDSA in Prodrug Design

A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. DDSA can potentially be used as a linker to conjugate a drug to a carrier molecule. The ester or amide bond formed can be designed to be cleavable under specific physiological conditions (e.g., changes in pH or the presence of certain enzymes), allowing for targeted drug release.[23][24][25][26][27]

DDSA-Modified Dendrimers